molecular formula C20H26N4OS B2420334 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2097930-02-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2420334
CAS No.: 2097930-02-2
M. Wt: 370.52
InChI Key: CFQHSKCZQCTJTO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-24(2)19-21-13-14-12-15(7-8-16(14)23-19)22-18(25)20(9-3-4-10-20)17-6-5-11-26-17/h5-6,11,13,15H,3-4,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQHSKCZQCTJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates a tetrahydroquinazoline moiety and a thiophene ring, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C20H26N4OC_{20}H_{26}N_{4}O with a molecular weight of approximately 338.4 g/mol. Its structural components are believed to play significant roles in its biological activity.

Property Value
Molecular FormulaC20H26N4O
Molecular Weight338.4 g/mol
Key Structural FeaturesTetrahydroquinazoline, Thiophene

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. The presence of the dimethylamino group is hypothesized to enhance binding affinity to target enzymes involved in metabolic pathways .
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, making them candidates for treating conditions such as rheumatoid arthritis .

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in many physiological processes and disease states .
  • Enzyme Inhibition : It is suggested that the compound can inhibit specific enzymes involved in inflammatory and infectious processes, thereby exerting therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated significant inhibition zones for certain derivatives .
  • Anti-inflammatory Potential :
    • Research demonstrated that compounds with similar structures exhibited anti-inflammatory effects in vitro by reducing pro-inflammatory cytokine production .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds showed promising absorption and distribution profiles, indicating potential for systemic therapeutic applications .

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications : To explore derivatives that may enhance potency or reduce side effects.

Preparation Methods

Tetrahydroquinazoline Core Synthesis

The tetrahydroquinazoline scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1 : Condensation of 1,3-diaminocyclohexane with a carbonyl source (e.g., urea or thiourea) to form the quinazoline ring.
  • Step 2 : N-methylation using dimethylamine or formaldehyde/NaBH₃CN to introduce the dimethylamino group.

Key Data :

Reaction Step Reagents Yield (%) Purity (%)
Cyclization Urea, HCl 65–78 90–95
N-Methylation (CH₃)₂NH, NaBH₃CN 82–88 98

Cyclopentane Carboxamide Synthesis

The cyclopentane ring is constructed via Friedel-Crafts alkylation of thiophene with cyclopentanone, followed by oxidation to the carboxylic acid and subsequent amidation.

Example Protocol :

  • Friedel-Crafts Reaction : Thiophene (1 eq), cyclopentanone (1.2 eq), AlCl₃ (2 eq), 0°C → RT, 12 h.
  • Oxidation : HNO₃ (conc.), 80°C, 6 h → 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid.
  • Amidation : Carboxylic acid (1 eq), SOCl₂ (2 eq) → acyl chloride, then NH₃/MeOH.

Yield Optimization :

Step Yield (%)
Friedel-Crafts 70–75
Oxidation 85–90
Amidation 92–95

Coupling Strategies and Amide Bond Formation

The final step involves coupling the tetrahydroquinazoline amine with the cyclopentane carboxamide. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt or DCC as coupling agents:

  • Conditions : Tetrahydroquinazoline amine (1 eq), 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid (1.2 eq), EDCl (1.5 eq), HOBt (1 eq), DMF, RT, 24 h.
  • Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane).

Mixed Anhydride Method

For industrial-scale synthesis, the mixed anhydride approach minimizes byproducts:

  • Generate anhydride with isobutyl chloroformate and N-methylmorpholine.
  • React with tetrahydroquinazoline amine in THF at −10°C.
  • Yield : 75–80% (no chromatography required).

Comparative Data :

Method Purity (%) Scalability Cost (USD/g)
EDCl/HOBt 98 Moderate 120–150
Mixed Anhydride 99.5 High 80–100

Industrial-Scale Challenges and Solutions

Purification of Tetrahydroquinazoline Intermediate

Chromatography is avoided in large-scale production due to cost. Crystallization is preferred:

  • Solvent System : Ethanol/water (7:3) at 0°C.
  • Recovery : 90–93% with ≥99% purity.

Byproduct Formation in Amidation

The primary byproduct, N-acylurea , is mitigated by:

  • Stoichiometric Control : Limiting EDCl to 1.2 eq.
  • Low-Temperature Reaction : −15°C reduces side reactions.

Stereochemical Considerations

The cyclopentane ring introduces potential stereoisomerism. Chiral HPLC (Chiralpak IC column, hexane/EtOH 85:15) resolves enantiomers with >99% ee.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 3.22 (m, 1H, NH), 2.95 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calc. for C₂₁H₂₇N₄OS [M+H]⁺: 413.1872; found: 413.1869.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, including cyclocondensation of tetrahydroquinazoline precursors and amide coupling with the thiophene-cyclopentane carboxamide moiety. Critical steps include:

  • Cyclization : Formation of the tetrahydroquinazoline core under acidic conditions (e.g., HCl/EtOH, reflux at 80°C) .
  • Coupling : Use of carbodiimide reagents (EDC/HOBt) in DMF at 0–25°C to minimize racemization .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) achieves >95% purity. Reaction efficiency depends on solvent polarity and temperature control; deviations lead to side products like over-alkylated derivatives .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 identifies key signals: dimethylamino protons (δ 2.8–3.1 ppm), thiophene aromatic protons (δ 7.2–7.5 ppm), and cyclopentane carboxamide carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (error <3 ppm) .
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (UV detection at 254 nm) confirms ≥98% purity .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Implement orthogonal validation protocols:

  • Target Engagement : Cellular thermal shift assays (CETSA) confirm binding to kinase targets (e.g., EGFR) .
  • ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability in liver microsomes. Poor bioavailability may arise from high logP (>5) or P-glycoprotein efflux .
  • Radiolabeling : PET isotopes (11C/18F) track biodistribution in rodent models to assess tissue penetration .

Q. What computational strategies predict binding modes with protein targets?

Combine:

  • Molecular Docking : Use AutoDock Vina/Glide with induced-fit flexibility (PDB 3POZ kinase domain) .
  • Molecular Dynamics (MD) : AMBER simulations (100 ns trajectories) validate binding stability .
  • MM/GBSA : Binding energy calculations (ΔG < -50 kcal/mol) correlate with mutagenesis data (e.g., K548A mutation reduces inhibition by 80%) .

Q. How to design SAR studies for kinase selectivity optimization?

Develop a focused library with systematic modifications:

PositionModificationBiological Rationale
Tetrahydroquinazoline N-dimethylReplace with N-morpholinoReduces hERG inhibition
Cyclopentane bridgeIntroduce spiro-oxetaneEnhances metabolic stability
Thiophene ringSubstitute with furanModulates logD for CNS penetration

Screen against a 468-kinase panel (Eurofins) with concentration-response curves. Use CoMFA models to correlate steric/electrostatic fields with IC50 values .

Data Analysis & Methodological Considerations

Q. How to analyze conflicting activity data across cell-based assays?

  • Dose-Response Curves : Ensure consistent IC50 measurements (n ≥ 3 replicates) across multiple cell lines (e.g., HCT-116 vs. HEK293).
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Pathway Analysis : RNA-seq profiling (e.g., MAPK/STAT3 pathways) clarifies mechanism discrepancies .

Q. What strategies improve reaction yield in large-scale synthesis?

  • Solvent Optimization : Replace DMF with MeCN/THF mixtures to reduce viscosity and improve mixing .
  • Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for key bond formations .
  • Process Analytics : Implement in-line FTIR to monitor reaction progression and minimize byproducts .

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